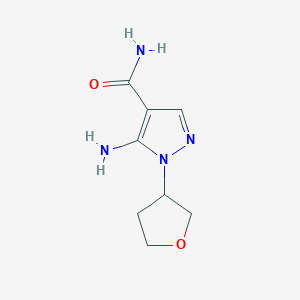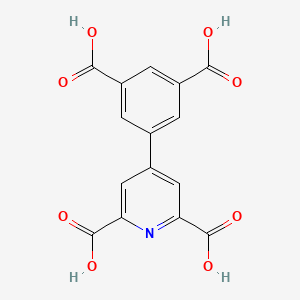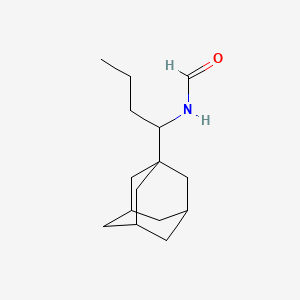
Formamide, N-(1-adamantyl-1-butyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formamide, N-(1-adamantyl-1-butyl)- is a derivative of adamantane, a compound known for its unique cage-like structure. This compound is characterized by the presence of a formamide group attached to an adamantyl and butyl group. The adamantane structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-(1-adamantyl-1-butyl)- typically involves the reaction of 1-adamantylamine with butyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of Formamide, N-(1-adamantyl-1-butyl)- can be achieved through a multi-step process starting from adamantane. The adamantane is first brominated to form 1-bromoadamantane, which is then reacted with butylamine to form the corresponding amine. This amine is then treated with formic acid to yield the final product. The process is optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Formamide, N-(1-adamantyl-1-butyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The adamantyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like halogens or sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the adamantyl group.
Reduction: Amines and other reduced forms of the compound.
Substitution: Substituted adamantyl derivatives.
Scientific Research Applications
Formamide, N-(1-adamantyl-1-butyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its stability and unique structure.
Industry: Utilized in the production of high-performance materials and polymers.
Mechanism of Action
The mechanism of action of Formamide, N-(1-adamantyl-1-butyl)- involves its interaction with various molecular targets. The adamantyl group provides a rigid framework that can interact with specific receptors or enzymes, potentially inhibiting or modifying their activity. The formamide group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Formamide, N-(1-adamantyl)-: Similar structure but lacks the butyl group.
1-Adamantylamine: Contains the adamantyl group but lacks the formamide and butyl groups.
N-(1-Adamantyl)-acetamide: Similar structure with an acetamide group instead of a formamide group.
Uniqueness
Formamide, N-(1-adamantyl-1-butyl)- is unique due to the presence of both the adamantyl and butyl groups, which impart distinct chemical and physical properties
Properties
CAS No. |
101468-15-9 |
|---|---|
Molecular Formula |
C15H25NO |
Molecular Weight |
235.36 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)butyl]formamide |
InChI |
InChI=1S/C15H25NO/c1-2-3-14(16-10-17)15-7-11-4-12(8-15)6-13(5-11)9-15/h10-14H,2-9H2,1H3,(H,16,17) |
InChI Key |
YQKFBMKGGBJYCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C12CC3CC(C1)CC(C3)C2)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


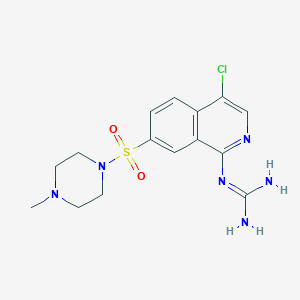
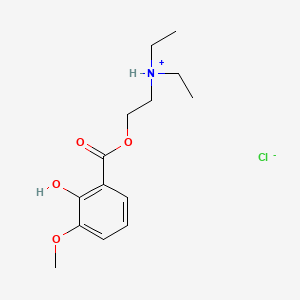
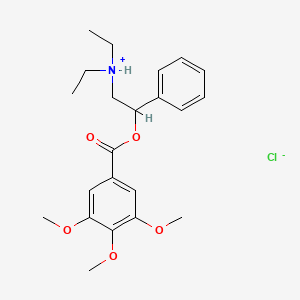
![Dimethyl-[2-(4,4,6-trimethyl-[1,3,2]dioxaborinan-2-yloxy)-ethyl]-amine](/img/structure/B13747097.png)
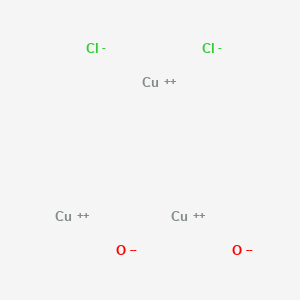

![2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium bromide](/img/structure/B13747112.png)
![2-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13747119.png)
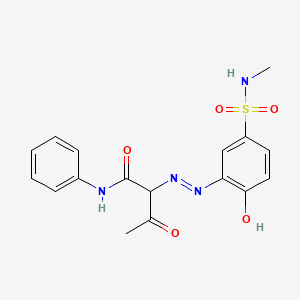

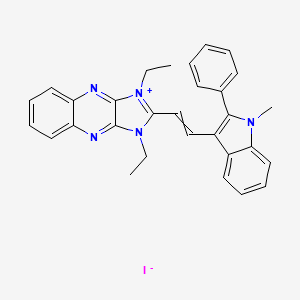
![2-[4-Chloro-2-fluoro-5-(2-propyn-1-ylthio)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile](/img/structure/B13747143.png)
